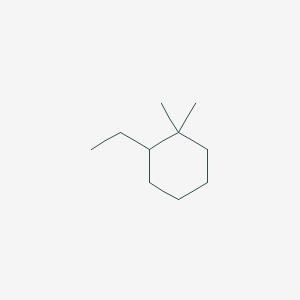
2-Ethyl-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H20. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclohexane ring substituted with an ethyl group and two methyl groups at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,1-dimethylcyclohexane can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1,1-dimethylcyclohexane, an ethyl group can be introduced at the 2-position using ethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation and alkylation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of ethyl-1,1-dimethylcyclohexanol, ethyl-1,1-dimethylcyclohexanone, or corresponding carboxylic acids.
Reduction: Formation of simpler hydrocarbons like ethylcyclohexane.
Substitution: Formation of halogenated derivatives like 2-ethyl-1,1-dimethylcyclohexyl chloride.
Aplicaciones Científicas De Investigación
2-Ethyl-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound in studying the conformational analysis of disubstituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 2-Ethyl-1,1-dimethylcyclohexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s conformational stability and steric effects play a crucial role in its reactivity and interactions. The presence of bulky substituents like ethyl and methyl groups influences its conformational preferences and steric hindrance, affecting its chemical behavior.
Comparación Con Compuestos Similares
1,1-Dimethylcyclohexane: Lacks the ethyl group, making it less sterically hindered.
2-Ethylcyclohexane: Lacks the additional methyl groups, resulting in different conformational preferences.
1,2-Dimethylcyclohexane: Has methyl groups at different positions, leading to different steric interactions.
Uniqueness: 2-Ethyl-1,1-dimethylcyclohexane is unique due to the specific arrangement of its substituents, which significantly influences its conformational stability and reactivity. The presence of both ethyl and methyl groups at the 1-position creates a distinct steric environment, making it an interesting compound for conformational studies and synthetic applications.
Propiedades
Número CAS |
824-15-7 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
2-ethyl-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-9-7-5-6-8-10(9,2)3/h9H,4-8H2,1-3H3 |
Clave InChI |
HIVFIUIKABOGIO-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


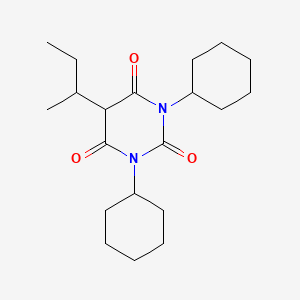
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)

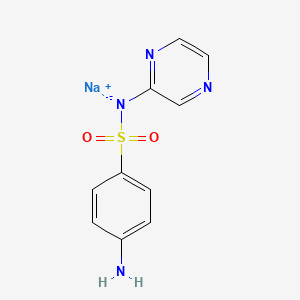
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
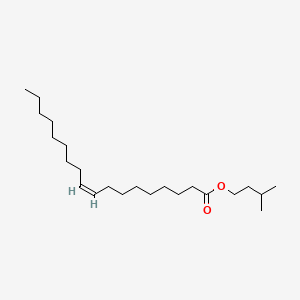
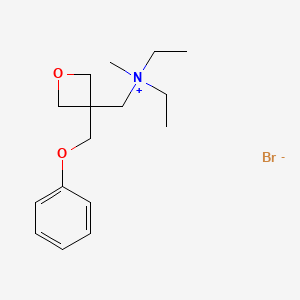
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
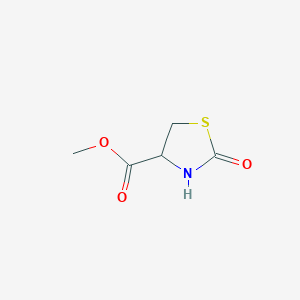
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
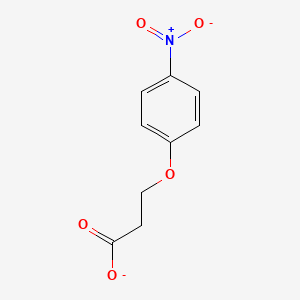

![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
